REACTION_SMILES
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[CH3:15][CH2:16][O:17][CH2:18][CH3:19].[ClH:14].[NH2:1][c:2]1[c:3]([CH2:8][C:9]([O:11][CH2:10][CH3:12])=[O:13])[n:4][cH:5][cH:6][cH:7]1>>[NH:1]1[c:2]2[c:3]([n:4][cH:5][cH:6][cH:7]2)[CH2:8][C:9]1=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1ncccc1N
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Name
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Type
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product
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Smiles
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O=C1Cc2ncccc2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |